Increased Lipophilicity (XLogP3 = 3.6) Relative to 2-Fluoro and 4-Acetyl Analogs
The target compound exhibits an XLogP3 of 3.6, which is 0.6 log units higher than the 2-fluoro analog (XLogP3 = 3.0) and 1.0 log unit higher than the 4-acetyl analog (XLogP3 = 2.6) [1][2][3]. This increased lipophilicity is attributable to the ortho-bromo substituent, which provides greater hydrophobic surface area and polarizable volume compared to fluorine or acetyl groups.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2-Fluoro analog (CAS 2034231-04-2): XLogP3 = 3.0; 4-Acetyl analog (CAS 2034519-01-0): XLogP3 = 2.6 |
| Quantified Difference | Δ = +0.6 vs. 2-fluoro; Δ = +1.0 vs. 4-acetyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem and Kuujia.com descriptors); standard in silico calculation conditions. |
Why This Matters
Higher XLogP3 predicts improved passive membrane permeability and potentially greater CNS penetration or intracellular target access, making this compound preferable for programs requiring enhanced cellular uptake relative to more polar 2-fluoro or 4-acetyl analogs.
- [1] PubChem Compound Summary for CID 122245409, 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, National Center for Biotechnology Information (2025). View Source
- [2] Kuujia.com product page for CAS 2034231-04-2 (N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide), accessed 2025. View Source
- [3] Kuujia.com product page for CAS 2034519-01-0 (4-acetyl-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide), accessed 2025. View Source
